molecular formula C11H20O B135701 cis-8-Undecen-1-al CAS No. 147159-49-7

cis-8-Undecen-1-al

Cat. No. B135701
M. Wt: 168.28 g/mol
InChI Key: DWQXOILNGUCNSH-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-8-Undecen-1-al” is a crucial chemical entity employed extensively in the construction of diverse pharmaceutical and agrochemical agents . It also finds application in the formulation of aromatic constituents, serving as a fundamental component for the initiation of additional specialized chemical creations . It has a powerful and pleasant aldehydic odor .


Molecular Structure Analysis

The molecular formula of “cis-8-Undecen-1-al” is C11H20O . Its average mass is 168.276 Da and its monoisotopic mass is 168.151413 Da .


Physical And Chemical Properties Analysis

“Cis-8-Undecen-1-al” is a colorless to pale yellow liquid . It is insoluble in water . It has a boiling point of 240.39°C , a density of 0.837 g/cm³ , and a refractive index of 1.440 : 1.453 at 20°C .

Scientific Research Applications

Chromatographic Identification

cis-8-Undecen-1-al has been identified through capillary gas chromatography. Soják et al. (1972) achieved separation of nine straight-chain undecenes, including cis-8-Undecen-1-al, using a stainless-steel column on squalane. This method was significant for identifying structural increments and the retention indices of cis and trans isomers in chromatography (Soják, Majer, Skalák, & Janák, 1972).

Synthesis Studies in Chemistry

In the field of chemistry, cis-8-Undecen-1-al has been referenced in the context of taxane diterpene synthesis. Banwell, Darmos, and Hockless (2004) explored chemoenzymatic routes to synthesize AB-ring substructures of ent-taxoids and taxoids, involving cis-8-Undecen-1-al (Banwell, Darmos, & Hockless, 2004).

Photocyclization in Organic Chemistry

Haufe, Tubergen, and Kropp (1991) studied photocyclization of cycloundecene, leading to the formation of cis-bicyclo[6.3.0]undecane, along with small amounts of 1-undecene and 1-undecyne. This research provides insights into the photobehavior of medium- and large-ring alkenes, including cis-8-Undecen-1-al (Haufe, Tubergen, & Kropp, 1991).

Agricultural Applications

cis-8-Undecen-1-al has been explored in agricultural applications as well. Rothschild (1975) conducted field trials using synthetic sex pheromone cis-8-dodecenyl acetate to control the oriental fruit moth in peach orchards. This research highlighted the potential of pheromones, closely related to cis-8-Undecen-1-al, in pest management (Rothschild, 1975).

Safety And Hazards

“Cis-8-Undecen-1-al” should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(Z)-undec-8-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQXOILNGUCNSH-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888991
Record name 8-Undecenal, (8Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Undecenal, (8Z)-

CAS RN

147159-49-7, 58296-81-4
Record name (8Z)-8-Undecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147159-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Undecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058296814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Undecenal, (8Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Undecenal, (8Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Undecenal, (8Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-8-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-UNDECENAL, (8Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OQ6978QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-8-Undecen-1-al
Reactant of Route 2
cis-8-Undecen-1-al
Reactant of Route 3
Reactant of Route 3
cis-8-Undecen-1-al
Reactant of Route 4
cis-8-Undecen-1-al
Reactant of Route 5
cis-8-Undecen-1-al
Reactant of Route 6
cis-8-Undecen-1-al

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.